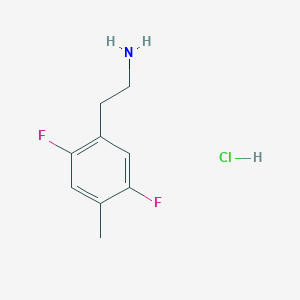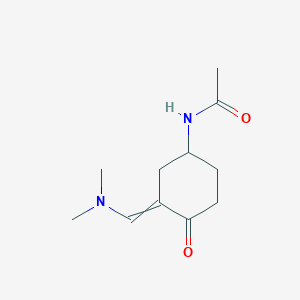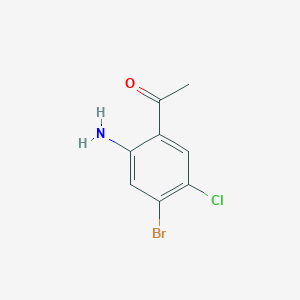![molecular formula C15H22N4 B11732649 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11732649.png)
4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline is an organic compound that features a pyrazole ring and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions on the aniline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated aniline derivatives.
Aplicaciones Científicas De Investigación
4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and functional materials.
Mecanismo De Acción
The mechanism of action of 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, while the aniline moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline
- 4-({[(1-phenyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline
- 4-({[(1-ethyl-1H-imidazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline
Uniqueness
4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a versatile building block in organic synthesis and its efficacy in medicinal applications.
Propiedades
Fórmula molecular |
C15H22N4 |
|---|---|
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
4-[[(2-ethylpyrazol-3-yl)methylamino]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H22N4/c1-4-19-15(9-10-17-19)12-16-11-13-5-7-14(8-6-13)18(2)3/h5-10,16H,4,11-12H2,1-3H3 |
Clave InChI |
WIVOSUBQAJUIAE-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC=N1)CNCC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11732574.png)


![1-(2,2-difluoroethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11732584.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11732587.png)

![butyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732604.png)
![bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732606.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11732612.png)
![1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11732627.png)
![4-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11732637.png)
![2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11732654.png)

